Cas no 1098984-01-0 (2-bromo-4-(methylsulfanyl)benzaldehyde)

2-Bromo-4-(methylsulfanyl)benzaldehyde is a halogenated aromatic aldehyde featuring a methylsulfanyl substituent at the 4-position and a bromine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and aldehyde functional groups enhances its reactivity, enabling selective cross-coupling reactions, nucleophilic substitutions, and further derivatization. The methylsulfanyl group contributes to electronic modulation, influencing the compound's reactivity in heterocyclic synthesis. Its well-defined structure and stability under standard conditions make it a reliable building block for complex molecular frameworks.
2-bromo-4-(methylsulfanyl)benzaldehyde structure
1098984-01-0 structure
Product name:2-bromo-4-(methylsulfanyl)benzaldehyde
CAS No:1098984-01-0
MF:C8H7BrOS
MW:231.109580278397
CID:6434825
PubChem ID:21867451

2-bromo-4-(methylsulfanyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(methylsulfanyl)benzaldehyde
    • Benzaldehyde, 2-bromo-4-(methylthio)-
    • 2-Bromo-4-(methylthio)benzaldehyde
    • Z1948219399
    • SCHEMBL5776519
    • WNCYJCBJDXPRIK-UHFFFAOYSA-N
    • EN300-7250816
    • 1098984-01-0
    • Inchi: 1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
    • InChI Key: WNCYJCBJDXPRIK-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(SC)C=C1Br

Computed Properties

  • Exact Mass: 229.94010g/mol
  • Monoisotopic Mass: 229.94010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • Boiling Point: 307.2±32.0 °C(Predicted)

2-bromo-4-(methylsulfanyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7250816-0.5g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
0.5g
$391.0 2023-05-26
Enamine
EN300-7250816-0.05g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
0.05g
$97.0 2023-05-26
Enamine
EN300-7250816-5.0g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
5g
$1488.0 2023-05-26
Aaron
AR028IVT-5g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
5g
$2071.00 2025-02-16
Aaron
AR028IVT-500mg
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
500mg
$563.00 2025-02-16
1PlusChem
1P028INH-500mg
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
500mg
$546.00 2023-12-26
Aaron
AR028IVT-50mg
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
50mg
$159.00 2025-02-16
Aaron
AR028IVT-1g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
1g
$731.00 2025-02-16
1PlusChem
1P028INH-5g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
5g
$1901.00 2023-12-26
Enamine
EN300-7250816-1.0g
2-bromo-4-(methylsulfanyl)benzaldehyde
1098984-01-0 95%
1g
$513.0 2023-05-26

Additional information on 2-bromo-4-(methylsulfanyl)benzaldehyde

Professional Introduction to 2-bromo-4-(methylsulfanyl)benzaldehyde (CAS No. 1098984-01-0)

2-bromo-4-(methylsulfanyl)benzaldehyde, with the CAS number 1098984-01-0, is a significant compound in the field of chemical and pharmaceutical research. This aromatic aldehyde derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methylsulfanyl substituents on the benzene ring imparts distinct reactivity, enabling its use in diverse chemical transformations.

The compound's molecular structure, characterized by a benzaldehyde core with bromo and methylsulfanyl groups, positions it as a versatile building block for medicinal chemistry applications. Its aromatic system allows for selective functionalization, making it particularly useful in the development of novel pharmacophores. Recent advancements in synthetic methodologies have further highlighted its potential in constructing complex molecular architectures.

In the realm of pharmaceutical research, 2-bromo-4-(methylsulfanyl)benzaldehyde has garnered attention for its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory and anticancer properties. The bromine atom serves as a handle for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic compounds with therapeutic relevance.

The methylsulfanyl group introduces a polar character to the molecule, enhancing its solubility and interaction with biological targets. This feature is particularly advantageous when designing molecules intended for oral or intravenous administration. Researchers have leveraged these properties to develop kinase inhibitors and other enzyme-targeted agents, where precise molecular interactions are critical for efficacy.

Recent publications highlight the compound's application in fragment-based drug discovery. By employing high-throughput screening techniques, scientists have identified lead compounds derived from 2-bromo-4-(methylsulfanyl)benzaldehyde that exhibit promising activity against protein kinases implicated in diseases such as cancer and autoimmune disorders. The aldehyde functionality further allows for condensation reactions with amines or hydrazines, yielding Schiff bases and hydrazones that are known to possess pharmacological activity.

The synthesis of 2-bromo-4-(methylsulfanyl)benzaldehyde typically involves multi-step processes starting from commercially available aromatic precursors. Advanced catalytic systems have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed borylation followed by halogenation provide efficient routes to introduce the bromine substituent, while thiolation reactions facilitate the incorporation of the methylsulfanyl group.

In conclusion, 2-bromo-4-(methylsulfanyl)benzaldehyde (CAS No. 1098984-01-0) represents a cornerstone in modern medicinal chemistry. Its unique structural features enable diverse synthetic applications, making it indispensable for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and innovative synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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